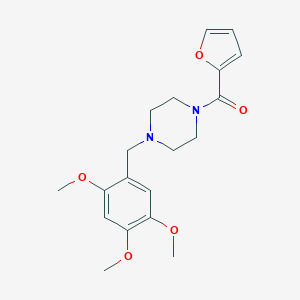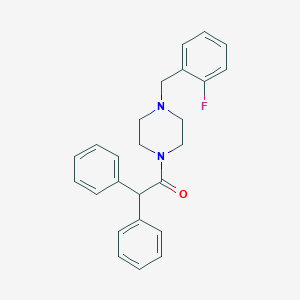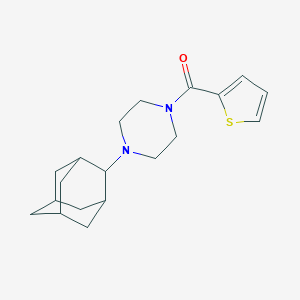
1'-(4-fluorobenzyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(4-Fluorobenzyl)-1,4’-bipiperidine is an organic compound that features a bipiperidine structure with a 4-fluorobenzyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-fluorobenzyl)-1,4’-bipiperidine typically involves the reaction of 4-fluorobenzyl chloride with 1,4’-bipiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 1’-(4-fluorobenzyl)-1,4’-bipiperidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1’-(4-Fluorobenzyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.
Aplicaciones Científicas De Investigación
1’-(4-Fluorobenzyl)-1,4’-bipiperidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and neurotransmitter interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1’-(4-fluorobenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity for these receptors, potentially modulating their activity and influencing neurological pathways.
Comparación Con Compuestos Similares
1-(4-Fluorobenzyl)piperazine: Shares the fluorobenzyl group but has a different core structure.
4-Fluorobenzyl chloride: A precursor in the synthesis of 1’-(4-fluorobenzyl)-1,4’-bipiperidine.
1-(4-Fluorobenzyl)-3-methylpiperazine: Another compound with a similar fluorobenzyl group but different pharmacological properties.
Uniqueness: 1’-(4-Fluorobenzyl)-1,4’-bipiperidine is unique due to its bipiperidine core, which provides distinct chemical and pharmacological characteristics compared to other fluorobenzyl-containing compounds. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C17H25FN2 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C17H25FN2/c18-16-6-4-15(5-7-16)14-19-12-8-17(9-13-19)20-10-2-1-3-11-20/h4-7,17H,1-3,8-14H2 |
Clave InChI |
XRGPFLGAOBKDOU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
SMILES canónico |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


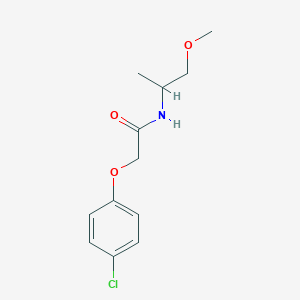

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(biphenyl-4-yloxy)ethanone](/img/structure/B248740.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)
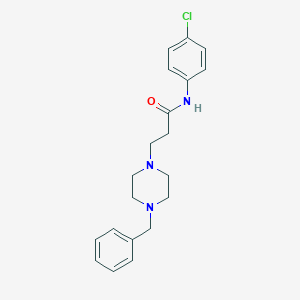
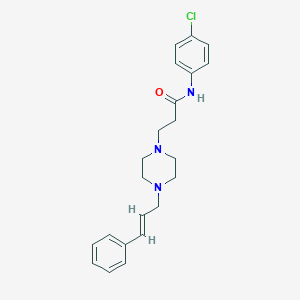
![ETHYL 4-{2-[(2-CHLOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)
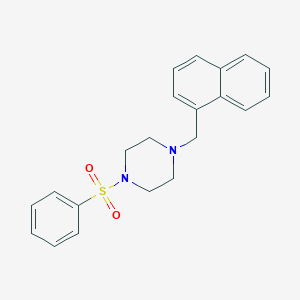
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)
